molecular formula C11H12ClFN2O B5303328 N-(3-chloro-4-fluorophenyl)-1-pyrrolidinecarboxamide

N-(3-chloro-4-fluorophenyl)-1-pyrrolidinecarboxamide

Cat. No. B5303328
M. Wt: 242.68 g/mol
InChI Key: DCZSETNAKWXGMR-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-1-pyrrolidinecarboxamide, commonly known as CPP or CPP-115, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological disorders. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA, a neurotransmitter that plays a crucial role in regulating neuronal activity in the brain.

Mechanism of Action

CPP-115 inhibits N-(3-chloro-4-fluorophenyl)-1-pyrrolidinecarboxamide transaminase, an enzyme that is responsible for the breakdown of N-(3-chloro-4-fluorophenyl)-1-pyrrolidinecarboxamide in the brain. By inhibiting N-(3-chloro-4-fluorophenyl)-1-pyrrolidinecarboxamide transaminase, CPP-115 increases the levels of N-(3-chloro-4-fluorophenyl)-1-pyrrolidinecarboxamide, which in turn enhances N-(3-chloro-4-fluorophenyl)-1-pyrrolidinecarboxamideergic neurotransmission and reduces neuronal excitability. This mechanism of action is similar to that of other N-(3-chloro-4-fluorophenyl)-1-pyrrolidinecarboxamideergic drugs, such as benzodiazepines and barbiturates.
Biochemical and Physiological Effects:
CPP-115 has been shown to increase the levels of N-(3-chloro-4-fluorophenyl)-1-pyrrolidinecarboxamide in the brain, which in turn enhances N-(3-chloro-4-fluorophenyl)-1-pyrrolidinecarboxamideergic neurotransmission and reduces neuronal excitability. This effect has been demonstrated in both animal models and human studies. Additionally, CPP-115 has been shown to have minimal effects on other neurotransmitter systems, such as dopamine and serotonin, which suggests that it may have a favorable side effect profile compared to other N-(3-chloro-4-fluorophenyl)-1-pyrrolidinecarboxamideergic drugs.

Advantages and Limitations for Lab Experiments

One of the main advantages of CPP-115 for lab experiments is its high potency and specificity for N-(3-chloro-4-fluorophenyl)-1-pyrrolidinecarboxamide transaminase inhibition. This allows for precise modulation of N-(3-chloro-4-fluorophenyl)-1-pyrrolidinecarboxamideergic neurotransmission without affecting other neurotransmitter systems. Additionally, CPP-115 has been shown to have good oral bioavailability and a favorable pharmacokinetic profile, which makes it suitable for in vivo studies.
One limitation of CPP-115 for lab experiments is its relatively short half-life, which may require frequent dosing in some experimental paradigms. Additionally, CPP-115 has not been extensively studied in humans, which limits its translational potential.

Future Directions

There are several potential future directions for research on CPP-115. One area of interest is the development of more potent and selective N-(3-chloro-4-fluorophenyl)-1-pyrrolidinecarboxamide transaminase inhibitors for therapeutic use. Additionally, further studies are needed to determine the efficacy and safety of CPP-115 in humans, particularly in the treatment of neurological disorders such as epilepsy and addiction. Finally, there is a need for more research on the long-term effects of CPP-115 on N-(3-chloro-4-fluorophenyl)-1-pyrrolidinecarboxamideergic neurotransmission and neuronal excitability.

Synthesis Methods

CPP-115 can be synthesized using a variety of methods, including the reaction of 3-chloro-4-fluoroaniline with pyrrolidine-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified through recrystallization or chromatography.

Scientific Research Applications

CPP-115 has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, anxiety, and addiction. In preclinical studies, CPP-115 has shown promising results in reducing seizure activity and anxiety-like behaviors in animal models. Additionally, CPP-115 has been shown to reduce drug-seeking behavior in rodents addicted to cocaine and opioids.

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClFN2O/c12-9-7-8(3-4-10(9)13)14-11(16)15-5-1-2-6-15/h3-4,7H,1-2,5-6H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCZSETNAKWXGMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-fluorophenyl)pyrrolidine-1-carboxamide

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